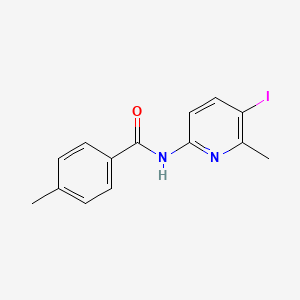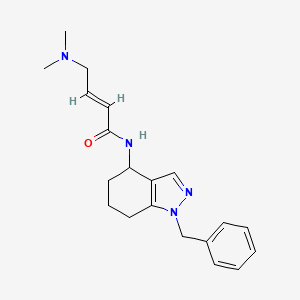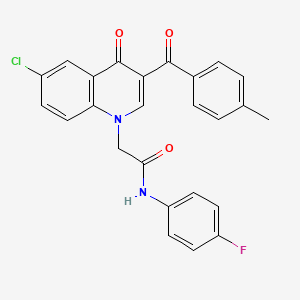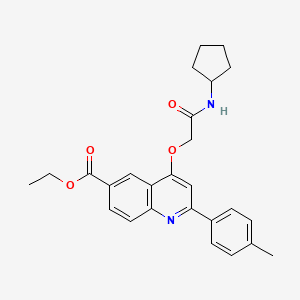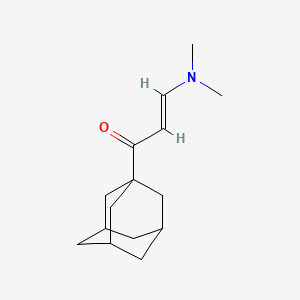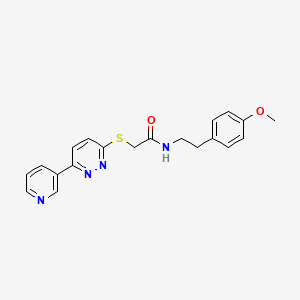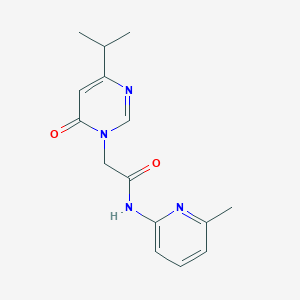
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide, commonly known as IP6, is a chemical compound with potential scientific research applications. IP6 is a pyrimidine derivative that has been shown to have a variety of biological effects, including anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to pyrimidinones have been synthesized and evaluated for their antimicrobial properties. For example, a study on pyrimidinone derivatives fused with thiophene rings showed that many of these compounds possess good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Crystal Structure Analysis
Crystal structures of compounds with similar pyrimidine scaffolds have been analyzed to understand their conformation and molecular interactions. Such studies provide insights into the molecular geometry and potential binding modes of these compounds, which can be crucial for designing drugs or materials with specific properties (Subasri et al., 2016).
Histamine Receptor Ligands
Pyrimidine-containing compounds have been explored as ligands for histamine receptors, such as the H4 receptor. These studies involve the synthesis of various derivatives to optimize their potency and efficacy for potential therapeutic applications, including anti-inflammatory and antinociceptive effects (Altenbach et al., 2008).
Organic Synthesis and Medicinal Chemistry
The pyrimidine moiety is a common feature in many biologically active compounds, and its derivatives are frequently synthesized for various applications in medicinal chemistry and drug design. Research in this area focuses on synthesizing novel compounds and evaluating their biological activities, which can range from anticancer to antimicrobial effects (Kobayashi et al., 2007).
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(2)12-7-15(21)19(9-16-12)8-14(20)18-13-6-4-5-11(3)17-13/h4-7,9-10H,8H2,1-3H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOEQUJQUMJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
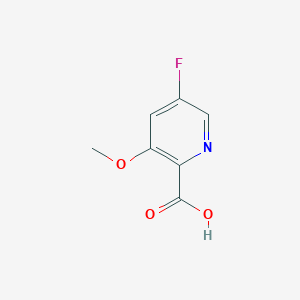
![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)
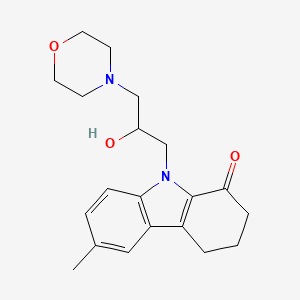
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)
